molecular formula C10H8O4 B191047 5,7-Dihydroxy-4-methylcoumarin CAS No. 2107-76-8

5,7-Dihydroxy-4-methylcoumarin

Cat. No.: B191047
CAS No.: 2107-76-8
M. Wt: 192.17 g/mol
InChI Key: QNVWGEJMXOQQPM-UHFFFAOYSA-N
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Description

Methyl-2H-Chromen-2-One, also known as 7-methyl-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are known for their sweet scent and are found in many plants. Methyl-2H-Chromen-2-One is a colorless crystalline solid with a pleasant odor resembling vanilla. It belongs to the benzopyrone chemical class and is considered a lactone .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme . The nature of these interactions is often through hydrogen bonding and hydrophobic interactions, given the presence of hydroxyl groups in its structure .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fasting blood glucose levels in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is relatively stable under normal conditions but can lose activity when exposed to light and heat . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice at certain dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing Methyl-2H-Chromen-2-One is the Pechmann condensation. This method involves the acid-catalyzed reaction of phenols with β-keto esters. For example, the reaction between salicylaldehyde and acetic anhydride in the presence of sodium acetate as a catalyst, followed by heating and reflux, can yield Methyl-2H-Chromen-2-One .

Another method involves the mechanochemical Pechmann condensation, which is a more environmentally friendly approach. This method uses a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions. The reaction between phenols (or naphthols) and ethyl acetoacetate in the presence of indium chloride as a catalyst can produce Methyl-2H-Chromen-2-One in good yields .

Industrial Production Methods

Industrial production of Methyl-2H-Chromen-2-One typically involves large-scale Pechmann condensation reactions using homogeneous or heterogeneous acid catalysts. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and various Lewis acids such as aluminum chloride and zinc chloride .

Chemical Reactions Analysis

Types of Reactions

Methyl-2H-Chromen-2-One undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form coumarin derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Coumarin derivatives with hydroxyl, carboxyl, or nitro groups.

    Reduction: Dihydrocoumarins.

    Substitution: Substituted chromenones with various functional groups.

Scientific Research Applications

Methyl-2H-Chromen-2-One has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl-2H-Chromen-2-One is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:

    Coumarin (2H-Chromen-2-One): The parent compound with no methyl substitution.

    4-Methyl-2H-Chromen-2-One: A derivative with a methyl group at the 4-position.

    7-Hydroxy-4-Methyl-2H-Chromen-2-One: A derivative with both hydroxyl and methyl groups.

Compared to these compounds, Methyl-2H-Chromen-2-One has distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,7-dihydroxy-4-methylchromen-2-one
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InChI

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3
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InChI Key

QNVWGEJMXOQQPM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)O
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Molecular Formula

C10H8O4
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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DSSTOX Substance ID

DTXSID0025078
Record name 5,7-Dihydroxy-4-methylcoumarin
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Molecular Weight

192.17 g/mol
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Physical Description

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline]
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE
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Color/Form

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID

CAS No.

2107-76-8
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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Melting Point

518 to 545 °F (NTP, 1992), 282-284 °C
Record name 5,7-DIHYDROXY-4-METHYL COUMARIN
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Synthesis routes and methods

Procedure details

A mixture of 2.77 g (22 mmol) of phloroglucinol and 2.6 g (20 mmol) of ethyl acetoacetate were melted together, the mixture was cooled, and 40 ml of a mixture of sulfuric acid/water (75% w/w) was added rapidly to the semi-solid mass. The mixture was stirred for 24 h, during which time a semi-solid mass formed. It was poured into a mixture of ice/water (300 ml) containing 5 g of sodium acetate and the precipitate was recovered by suction filtration.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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